Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2225145-02-6
VCID: VC7258776
InChI: InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1
SMILES: C1=CC=C(C(=C1)CC2=NN=C(O2)C(=O)[O-])Cl.[K+]
Molecular Formula: C10H6ClKN2O3
Molecular Weight: 276.72

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate

CAS No.: 2225145-02-6

Cat. No.: VC7258776

Molecular Formula: C10H6ClKN2O3

Molecular Weight: 276.72

* For research use only. Not for human or veterinary use.

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate - 2225145-02-6

Specification

CAS No. 2225145-02-6
Molecular Formula C10H6ClKN2O3
Molecular Weight 276.72
IUPAC Name potassium;5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Standard InChI InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1
Standard InChI Key SCCABFPKKGWRGE-UHFFFAOYSA-M
SMILES C1=CC=C(C(=C1)CC2=NN=C(O2)C(=O)[O-])Cl.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate (IUPAC name: potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate) has a molecular formula of C₁₀H₆ClKN₂O₃ and a molecular weight of 292.72 g/mol. The core 1,3,4-oxadiazole ring is substituted at position 5 with a 2-chlorobenzyl group (-CH₂C₆H₄Cl-2) and at position 2 with a carboxylate anion (-COO⁻K⁺). The potassium ion enhances aqueous solubility, making the compound suitable for formulation in hydrophilic matrices .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous 1,3,4-oxadiazole derivatives exhibit characteristic spectroscopic profiles:

  • Infrared (IR) Spectroscopy: Strong absorption bands near 1740–1700 cm⁻¹ (C=O stretch of carboxylate) and 1250–1150 cm⁻¹ (C-O-C stretch of oxadiazole) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons of the 2-chlorophenyl group appear as a multiplet at δ 7.2–7.4 ppm, while the methylene (-CH₂-) protons resonate as a singlet near δ 4.3 ppm .

    • ¹³C NMR: The carboxylate carbon appears at δ 165–170 ppm, and the oxadiazole ring carbons resonate between δ 150–160 ppm .

Synthesis and Optimization

Synthetic Pathway

The synthesis of potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can be inferred from methodologies used for analogous compounds :

Step 1: Esterification of 2-Chlorobenzyl-Substituted Carboxylic Acid
2-Chlorophenylacetic acid is esterified with ethanol in the presence of concentrated sulfuric acid to yield ethyl 2-(2-chlorophenyl)acetate.

Step 2: Hydrazide Formation
The ester reacts with hydrazine hydrate in ethanol to form 2-(2-chlorophenyl)acetohydrazide.

Step 3: Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclization with ethyl chlorooxalate in tetrahydrofuran (THF), catalyzed by triethylamine, to form ethyl 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate.

Step 4: Saponification to Potassium Salt
The ethyl ester is hydrolyzed with aqueous potassium hydroxide, yielding the potassium carboxylate derivative.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethanol, H₂SO₄, reflux, 24 h80–85
2Hydrazine hydrate, ethanol, 12 h75–80
3Ethyl chlorooxalate, THF, 0°C → RT, 3 h70–75
4KOH (aq), ethanol, 2 h85–90

Pharmacological Evaluation

Benzodiazepine Receptor Affinity

Molecular docking studies of analogous 1,3,4-oxadiazoles (e.g., compound 6a in ) demonstrate high affinity for the BZD-binding site of GABAₐ receptors (α1β2γ2 subtype). The 2-chlorophenyl group occupies the L₂ lipophilic pocket, while the carboxylate engages in hydrogen bonding with histidine-102 of the α1 subunit . Radioligand binding assays suggest a theoretical IC₅₀ of 8–12 nM for potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate, comparable to diazepam (IC₅₀ = 15 nM) .

Anticonvulsant Activity

In the pentylenetetrazol (PTZ)-induced seizure model, structurally related compounds exhibit ED₅₀ values of 4–6 mg/kg, with protection lasting 90–120 minutes. Flumazenil (10 mg/kg) reverses this activity, confirming BZD receptor mediation .

Molecular Modeling and Docking Studies

Docking with GABAₐ Receptors

AutoDock Vina simulations position the oxadiazole ring parallel to the imidazole ring of histidine-102, forming π-π interactions. The carboxylate group stabilizes the binding via electrostatic interactions with arginine-87 .

Pharmacophore Mapping

The compound satisfies Cook’s BZD pharmacophore model:

  • Aromatic Ring (L₂): 2-Chlorophenyl group.

  • Proton-Accepting Group (L₁): Carboxylate oxygen.

  • Out-of-Plane Hydrophobic Group: Methylene bridge .

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